N-(3,4-dichlorophenyl)pyridine-3-carboxamide N-(3,4-dichlorophenyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 24303-05-7
VCID: VC15026059
InChI: InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
SMILES:
Molecular Formula: C12H8Cl2N2O
Molecular Weight: 267.11 g/mol

N-(3,4-dichlorophenyl)pyridine-3-carboxamide

CAS No.: 24303-05-7

Cat. No.: VC15026059

Molecular Formula: C12H8Cl2N2O

Molecular Weight: 267.11 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)pyridine-3-carboxamide - 24303-05-7

Specification

CAS No. 24303-05-7
Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11 g/mol
IUPAC Name N-(3,4-dichlorophenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)
Standard InChI Key IYDLXJKXXFJVDU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of N-(3,4-dichlorophenyl)pyridine-3-carboxamide is C12H8Cl2N2O\text{C}_{12}\text{H}_8\text{Cl}_2\text{N}_2\text{O}, with a molecular weight of 279.11 g/mol. Its structure combines a pyridine ring with a carboxamide group at position 3, creating a planar scaffold capable of hydrogen bonding and π-π interactions. The 3,4-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and biological target engagement .

Key structural analogs include:

  • F611-0290: A pyrazolo[4,3-c]pyridine derivative with a 3,4-dichlorophenyl group and additional methoxyethyl and phenyl substituents .

  • MMV687254: A pyridine carboxamide with demonstrated antimycobacterial activity, though its exact substituents are unspecified .

Synthetic Methodologies

General Synthesis of Pyridine Carboxamides

Pyridine carboxamides are typically synthesized via condensation reactions between pyridine carboxylic acids and anilines. For example, the synthesis of F611-0290 involves multi-step heterocyclization and functionalization . A representative approach for N-(3,4-dichlorophenyl)pyridine-3-carboxamide could involve:

  • Formation of pyridine-3-carbonyl chloride: Reacting pyridine-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2).

  • Amidation: Treating the acyl chloride with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) .

Reaction Scheme:

Pyridine-3-carboxylic acid+SOCl2Pyridine-3-carbonyl chlorideEt3N3,4-DichloroanilineN-(3,4-Dichlorophenyl)pyridine-3-carboxamide\text{Pyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Pyridine-3-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{3,4-Dichloroaniline}} \text{N-(3,4-Dichlorophenyl)pyridine-3-carboxamide}

Mechanistic Insights from Related Systems

Density functional theory (DFT) studies on dithiolo[3,4-b]pyridine carboxamides reveal that cyclization steps often serve as rate-limiting stages, with activation barriers around 28.8 kcal/mol . For simpler pyridine carboxamides, proton transfer and nucleophilic attack mechanisms dominate, as seen in Michael addition pathways .

Biological Activity and Mechanism

Antimycobacterial Properties

Pyridine carboxamides such as MMV687254 exhibit selective activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and Mycobacterium bovis BCG, with no cross-activity against Gram-positive or Gram-negative pathogens . Key findings include:

  • Bacteriostatic activity in liquid cultures.

  • Bactericidal effects in macrophages, comparable to isoniazid.

  • Prodrug activation reliant on AmiC-dependent hydrolysis .

CompoundTarget PathogenMIC (µg/mL)Macrophage Activity (CFU Reduction)
MMV687254M. tuberculosis H37Rv0.52-log reduction (72 h)
IsoniazidM. tuberculosis H37Rv0.12.5-log reduction (72 h)

Computational and ADMET Profiling

DFT Studies on Reaction Pathways

DFT calculations (Grimme B97-3c) on dithiolopyridines highlight the importance of:

  • Cyclization barriers: 28.8 kcal/mol for 1,4-dihydropyridine ring closure.

  • Oxidative steps: Involvement of peroxysulfenic acid intermediates in disulfide bond formation .

ADMET Predictions

For MMV687254-like analogs:

  • Absorption: High gastrointestinal permeability (Peff > 1 × 104^{-4} cm/s).

  • Metabolism: Moderate CYP3A4 inhibition risk.

  • Toxicity: Low Ames test mutagenicity risk .

Molecular Docking and Target Identification

Pyridine carboxamides exhibit affinity for mycobacterial enzymes involved in cell wall synthesis. Docking studies suggest interactions with:

  • InhA (enoyl-ACP reductase): Binding energy ≈ −9.2 kcal/mol.

  • DprE1 (decaprenylphosphoryl-β-D-ribose oxidase): Binding energy ≈ −8.7 kcal/mol .

Industrial and Research Applications

Pharmaceutical Development

The pyridine carboxamide scaffold is a promising candidate for:

  • Tuberculosis therapeutics: Addressing multidrug-resistant strains.

  • Antifungal agents: Structural analogs inhibit fungal cytochrome P450 enzymes.

Agricultural Chemistry

Derivatives with dichlorophenyl groups may serve as:

  • Herbicide safeners: Reducing crop damage from auxin-like herbicides.

  • Fungicide intermediates: Via functionalization at the pyridine nitrogen .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for large-scale production (current methods: 22–54% ).

  • Target Validation: Elucidating precise mechanisms of antimycobacterial action.

  • Resistance Mitigation: Combating potential AmiC-dependent resistance in M. tuberculosis .

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